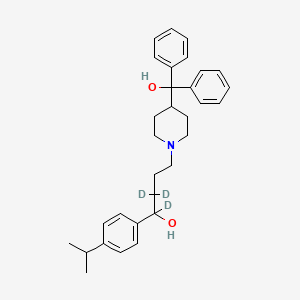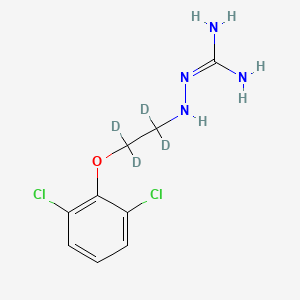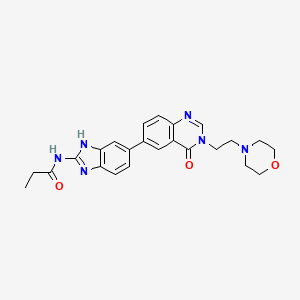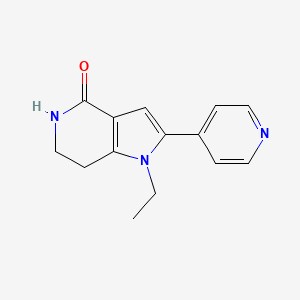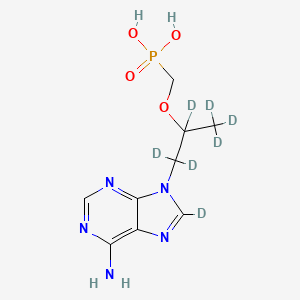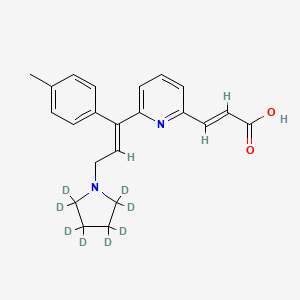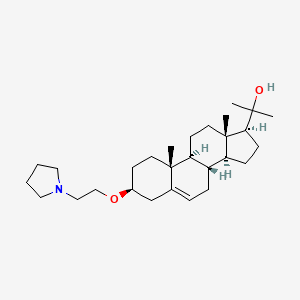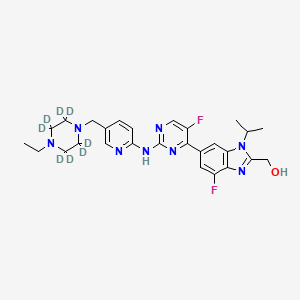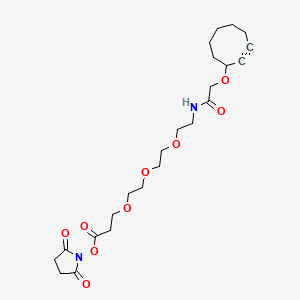
9-Methylharmine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylharmine-d6 is a deuterated derivative of 9-Methylharmine, an indole alkaloid. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The molecular formula of this compound is C14H8D6N2O, and it has a molecular weight of 232.31 .
Métodos De Preparación
The synthesis of 9-Methylharmine-d6 involves the incorporation of deuterium atoms into the 9-Methylharmine molecule. One common method for synthesizing deuterated compounds is the use of deuterated reagents in the reaction process. For instance, 9-Methylharmine can be deuterated using deuterated methanol (CD3OD) in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete deuteration.
Industrial production methods for this compound are not well-documented, but they likely involve similar deuteration techniques on a larger scale. The process would require careful control of reaction conditions to ensure high purity and yield of the deuterated product.
Análisis De Reacciones Químicas
9-Methylharmine-d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield a variety of oxidized derivatives, while reduction could produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
9-Methylharmine-d6 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of stable isotope-labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of 9-Methylharmine-d6 involves its interaction with molecular targets and pathways within biological systems. As an indole alkaloid, it can interact with various enzymes and receptors, potentially influencing cellular processes. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect pathways related to DNA damage and repair .
Comparación Con Compuestos Similares
9-Methylharmine-d6 can be compared with other similar compounds, such as:
Harmine: A naturally occurring β-carboline alkaloid with similar biological activities.
Harmaline: Another β-carboline alkaloid with psychoactive properties.
Harman: A β-carboline alkaloid found in various plants and foods.
Peganine: An alkaloid with potential therapeutic effects.
What sets this compound apart from these compounds is its deuterated nature, which makes it particularly useful in research applications involving isotopic labeling .
Propiedades
Fórmula molecular |
C14H14N2O |
|---|---|
Peso molecular |
232.31 g/mol |
Nombre IUPAC |
1-methyl-7-(trideuteriomethoxy)-9-(trideuteriomethyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(6-7-15-9)11-5-4-10(17-3)8-13(11)16(14)2/h4-8H,1-3H3/i2D3,3D3 |
Clave InChI |
LJQLTQRHIJBENP-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2=C(C=CC(=C2)OC([2H])([2H])[2H])C3=C1C(=NC=C3)C |
SMILES canónico |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


